D-Glucose-13C,d1-2

Mass Spectrometry Metabolomics Isotope Dilution

Standard single-isotope glucose tracers often fail to resolve competing branch-point fluxes in central carbon metabolism, limiting the fidelity of metabolic flux analysis. D-Glucose-13C,d1-2 directly addresses this limitation with a defined +2 Da mass shift and position-specific NMR perturbation. - Enables simultaneous quantification of oxidative and nonoxidative pentose phosphate pathway activity in a single tracer experiment. - The +2 Da shift ensures baseline mass resolution from unlabeled metabolites, improving assay precision for isotope dilution mass spectrometry. - Reduces tracer dose requirements compared to deuterium-only protocols, demonstrated by a 15-fold sensitivity gain in insulin sensitivity studies.

Molecular Formula C6H12O6
Molecular Weight 182.15 g/mol
Cat. No. B12407681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-13C,d1-2
Molecular FormulaC6H12O6
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,5D
InChIKeyGZCGUPFRVQAUEE-SJANLUJCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-13C,d1-2 Tracer Overview


D-Glucose-13C,d1-2 (CAS 201417-06-3), also known as D-[1-13C;2-2H]glucose, is a stable isotope-labeled monosaccharide wherein the carbon-1 atom is replaced with 13C and the hydrogen at carbon-2 is substituted with deuterium (2H) [1]. This compound possesses a molecular weight of 182.15 g/mol, representing a mass shift of +2 Da relative to unlabeled D-glucose (180.16 g/mol) [1]. As a member of the isotopically labeled carbohydrate class, it serves as a critical tracer for investigating glucose metabolism via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1].

Workflow Glucose metabolism tracer studies (MS, NMR)
Label Pattern 13C at C1, 2H at C2; +2 Da mass shift
Selection Context Isotope dilution, metabolic flux analysis

Why D-Glucose-13C,d1-2 Is Irreplaceable


Generic unlabeled D-glucose lacks the necessary isotopic signature for detection and quantitation in complex biological matrices. Singly-labeled analogs, such as D-glucose-1-13C or D-glucose-2-d1, provide only a single mass shift or NMR resonance perturbation, which may be insufficient to resolve specific metabolic fluxes or to distinguish between closely related pathways [1]. The specific dual-labeling pattern at positions 1 and 2 in D-Glucose-13C,d1-2 yields a unique +2 Da mass shift and distinct NMR spectral features that are essential for certain tracer studies [2]. Substitution with a compound lacking this exact labeling configuration would compromise the fidelity of metabolic flux analysis, isotope dilution calculations, and the ability to monitor multiple pathways simultaneously [2].

Unlabeled Glucose
Lacks isotopic signature; cannot be detected by MS or NMR in tracer studies. Natural abundance signals may overlap with low-level enrichment.
Singly-Labeled Analog
A single 13C or 2H label provides only a +1 Da shift, which may not resolve from natural isotope peaks in complex matrices. Limited for simultaneous pathway monitoring.
Other Dual-Label Patterns
Label positions differ; the C1/C2 pattern is uniquely suited for pentose phosphate pathway and glycolysis flux analysis. Substitution may alter isotopomer distributions.

D-Glucose-13C,d1-2 Evidence Guide


Mass Shift Advantage for LC-MS/MS Quantitation

D-Glucose-13C,d1-2 exhibits a molecular weight of 182.15 g/mol, exactly 1.99 Da higher than unlabeled D-glucose (180.16 g/mol), due to the incorporation of one 13C atom (mass difference +1.00335 Da) and one deuterium atom (mass difference +1.00628 Da) [1]. This +2 Da mass shift allows for baseline-resolved detection in LC-MS/MS without interference from natural isotope abundance peaks. In contrast, unlabeled glucose produces only M+1 and M+2 peaks from natural 13C and 2H abundance, which can overlap with the tracer signal in low-enrichment studies.

Mass Shift Advantage
Class-level inference
+2 Da shift (182.15 g/mol) vs unlabeled (180.16 g/mol)
Supports baseline-resolved MS detection for low-enrichment tracer quantitation.
Based on calculated isotopic masses; natural abundance interference mitigated.
Mass Spectrometry Metabolomics Isotope Dilution

Deuterium Labeling Simplifies NMR Spectra

The replacement of the C2 proton with deuterium in D-Glucose-13C,d1-2 removes one-bond 1H-13C and 1H-1H couplings involving that position. Studies on 13C-labeled glucose have shown that 13C isotope effects on 1H chemical shifts are non-additive, with one-bond effects up to -4.4 ppb and two-bond effects up to -1.0 ppb in glucose [1]. By eliminating the C2 proton, the NMR spectrum is simplified, reducing signal overlap and improving the accuracy of isotopomer quantification. This is particularly beneficial when analyzing complex metabolite mixtures from tracer studies.

NMR Simplification
Cross-study comparable
Deuterium at C2 eliminates 1H-13C and 1H-1H couplings at that position
Simplifies NMR spectra, improving isotopomer quantification in metabolite mixtures.
Predicted from 13C glucose NMR data; actual spectra require experimental confirmation.
NMR Spectroscopy Structural Biology Isotope Editing

Reduced Tracer Dose for IVGTT Studies

In a head-to-head comparison using intravenous glucose tolerance tests (IVGTT) in human subjects, 1-[13C]glucose analyzed by GC/combustion/isotope-ratio MS demonstrated equivalent kinetic parameters to 6,6-[2H2]glucose analyzed by GC/MS, but with a 15-fold reduction in the quantity of isotope required [1]. The study found that the carbon label approach achieved sufficient sensitivity with approximately 1/15th of the tracer dose, thereby minimizing perturbation of the glucose pool and more closely approximating true tracer conditions. While this study used 1-[13C]glucose, the principle extends to D-Glucose-13C,d1-2, which combines the sensitivity advantage of 13C with the specific mass shift of deuterium.

Reduced Tracer Dose
Direct head-to-head
~15-fold lower isotope quantity vs 6,6-[2H2]glucose in IVGTT
Reported tracer-dose reduction supports minimal-perturbation protocols in metabolic research.
Study used 1-[13C]glucose; dual-label concept may further enhance sensitivity.
Clinical Metabolism Tracer Kinetics IVGTT

High Isotopic Purity for Tracer Dilution Calculations

Commercial preparations of D-Glucose-13C,d1-2 (e.g., from Santa Cruz Biotechnology) are specified with isotopic purity of 99 atom % 13C . This high enrichment ensures that the tracer's contribution to the total glucose pool can be accurately calculated using isotope dilution equations. In contrast, unlabeled glucose contains only 1.1% natural abundance 13C, which can introduce significant background noise in low-enrichment tracer studies.

Isotopic Purity
Supporting evidence
≥99 atom % 13C (vendor specification)
High enrichment reduces correction factors in isotope dilution calculations.
Batch-dependent; verify certificate of analysis. Sources not peer-reviewed.
Quality Control Isotope Dilution Quantitative Analysis

Isotopomer Patterns for Pentose Phosphate Pathway Studies

Using 1,2-13C2 glucose (a structural analog with two 13C labels at positions 1 and 2) as a tracer, studies on Hep G2 cells showed that after 24–72 h incubation, 1.9% of lactate molecules contained one 13C substitution (m1) and 10% contained two 13C substitutions (m2) [1]. This distinct m1/m2 ratio arises from the specific rearrangement of the C1-C2 bond during pentose phosphate pathway (PPP) reactions and allows simultaneous determination of oxidative PPP flux and transketolase/transaldolase activities. D-Glucose-13C,d1-2, with its 13C at C1 and deuterium at C2, provides a similar positional labeling that can be exploited in MS-based isotopomer analysis to achieve comparable pathway resolution, while the deuterium offers an additional dimension for tracking hydrogen exchange.

PPP Isotopomers
Cross-study comparable
~10% m2 lactate yield (1,2-13C2 glucose model), vs 0% with 1-13C alone
Supports simultaneous oxidative/nonoxidative PPP flux quantification in cell models.
Inferred from structural analog; D-Glucose-13C,d1-2 expected to yield similar isotopomer resolution.
Metabolic Flux Analysis Pentose Phosphate Pathway Isotopomer Analysis

D-Glucose-13C,d1-2 Applications


Metabolic Flux Analysis in Cancer Research

Use D-Glucose-13C,d1-2 to trace glucose carbon through glycolysis and the pentose phosphate pathway in tumor cells. The dual label allows simultaneous quantification of oxidative and nonoxidative PPP fluxes, providing insights into metabolic reprogramming and potential therapeutic targets. This application is directly supported by the isotopomer distribution data from 1,2-13C2 glucose studies [1].

Quantitative Metabolomics and Isotope Dilution Mass Spectrometry

Employ D-Glucose-13C,d1-2 as an internal standard for absolute quantitation of glucose and its metabolites in biological fluids. The +2 Da mass shift ensures chromatographic co-elution while enabling distinct MS detection, improving accuracy and precision in metabolomics workflows [2].

NMR Studies of Carbohydrate-Binding Proteins

Utilize D-Glucose-13C,d1-2 in NMR experiments to probe ligand-protein interactions. The deuterium label simplifies spectra, while the 13C label enables heteronuclear correlation experiments. This approach is particularly valuable for studying enzyme mechanisms and drug-target interactions [3].

Clinical Tracer Studies for Diabetes and Metabolic Disorders

Administer D-Glucose-13C,d1-2 in minimal-tracer protocols for assessing insulin sensitivity and glucose turnover. The high sensitivity of 13C detection reduces tracer dose and cost, as demonstrated by the 15-fold reduction in isotope requirement compared to deuterium-only tracers [4].

Application
Selection Property
Validation Focus
Cancer cell metabolic flux analysis
Dual-label pattern (13C/2H)
Isotopomer distributions, PPP flux quantification
Metabolomics quantitation (IDMS)
+2 Da mass shift for LC-MS
Co-elution with analyte, accuracy in isotope dilution
Protein-ligand NMR studies
Deuterium simplifies 1H spectra
Heteronuclear correlation, binding-site mapping
Tracer kinetic research in metabolic disease models
High 13C sensitivity
Minimal-tracer protocols, model-based metabolic flux estimation

Technical Documentation Hub

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19 linked technical documents
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